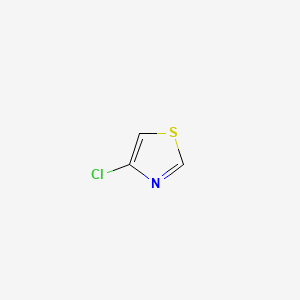

4-Chlorothiazole

Description

Significance and Scope of 4-Chlorothiazole Research

This compound, a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, holds considerable significance in synthetic chemistry. Its importance stems from the reactivity of the chloro-substituent, which allows for facile modification and the introduction of various functional groups, making it a valuable building block for a diverse range of target molecules. chemicalbook.com The thiazole (B1198619) ring itself is a key structural motif found in numerous biologically active natural and synthetic products. ijper.org

The scope of research involving this compound is broad, spanning medicinal chemistry, agrochemical science, and materials science. In the pharmaceutical sector, it serves as a precursor for the development of new therapeutic agents, including antimicrobial and anticancer drugs. chemimpex.com For agricultural applications, it is a key intermediate in the synthesis of fungicides and insecticides. chemicalbook.com Furthermore, in the field of materials science, derivatives of this compound are being investigated for their use in creating specialty polymers and materials with unique optical properties. chemimpex.comresearchgate.net

Historical Perspective of Thiazole Chemistry and this compound

The study of thiazole chemistry dates back to the late 19th century. numberanalytics.com The foundational work in this area was laid by Arthur Hantzsch in 1887, who reported the first synthesis of a thiazole derivative through the reaction of an α-haloketone with a thioamide. ijper.orgsynarchive.com This method, now famously known as the Hantzsch thiazole synthesis, remains a cornerstone of heterocyclic chemistry and a widely used method for preparing thiazole rings. bepls.com

While the broader family of thiazoles has been the subject of extensive study since their discovery, the specific focus on halogenated thiazoles like this compound has been driven by their synthetic utility. The introduction of a halogen atom provides a reactive handle for further chemical transformations, a feature that became increasingly valuable as the demand for novel and complex organic molecules grew in the 20th and 21st centuries.

Current Research Trends and Emerging Areas in this compound Studies

Contemporary research continues to highlight the versatility of this compound as a synthetic intermediate. Key trends include its application in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials.

In medicinal chemistry, this compound is a crucial starting material for creating a variety of heterocyclic systems. For instance, it is used to synthesize 4-hydrazinylthiazole derivatives, which can then be converted into pyrazole-containing compounds with potential antimicrobial and antitumor activities. researchgate.net The chloro-substituent is readily displaced by nucleophiles, enabling the construction of complex molecular architectures.

In the agrochemical industry, research is focused on developing new and more effective pesticides. This compound derivatives are being explored for the synthesis of novel insecticides and fungicides. chemimpex.commdpi.com The presence of the thiazole ring is often associated with biological activity, and the ability to modify the 4-position allows for the fine-tuning of a compound's properties.

A significant emerging area for this compound is in materials science. Researchers are investigating its use in the synthesis of polymer donors for highly efficient polymer solar cells. researchgate.net Additionally, this compound-based azo dyes have been shown to exhibit high nonlinear optical responses, making them of interest for applications in photonics and optoelectronics. researchgate.net Another notable application is in the synthesis of 4-fluorothiazoles through nucleophilic aromatic substitution, which are valuable intermediates in the development of pharmaceuticals. researchgate.net The reaction of this compound-5-carbaldehydes with mercaptoacetates is also a key step in the synthesis of thieno[2,3-d]thiazoles, a class of fused heterocyclic compounds with their own unique properties and applications. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4175-72-8 | nih.gov |

| Molecular Formula | C₃H₂ClNS | nih.gov |

| Molecular Weight | 119.57 g/mol | nih.gov |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 168.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.4±0.1 g/cm³ | chemsrc.com |

| Flash Point | 55.5±19.8 °C | chemsrc.com |

| IUPAC Name | 4-chloro-1,3-thiazole | nih.gov |

| InChI Key | DLRXEPREUKUZQO-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=C(N=CS1)Cl | nih.gov |

Table 2: Examples of Compounds Synthesized from this compound

| Starting Material(s) | Reagent(s) | Product(s) | Research Focus | Source(s) |

| 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one | Phosphorus pentachloride, Phosphoryl chloride | This compound derivative | Synthesis of pyrazole (B372694) derivatives with potential antimicrobial and antitumor activity | researchgate.net |

| This compound derivative | Hydrazine (B178648) hydrate (B1144303) | 4-hydrazineylthiazole derivative | Precursor for further heterocyclization reactions | researchgate.net |

| This compound-5-carbaldehyde | Ethyl 2-mercaptoacetate | thieno[2,3-d]thiazoles | Synthesis of fused heterocyclic systems | rsc.org |

| This compound | Tetramethylammonium fluoride (B91410) tetrahydrate (TMAF·4H₂O) | 4-fluorothiazole | Development of fluorinated pharmaceutical intermediates | researchgate.net |

| This compound | Azo coupling components | This compound-based azo dyes | Materials with nonlinear optical properties | researchgate.net |

| This compound derivatives | Stille or Suzuki coupling partners | Polymer donors (e.g., PTz3Cl, PBTTz3Cl) | High-efficiency polymer solar cells | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-6-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRXEPREUKUZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542772 | |

| Record name | 4-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-72-8 | |

| Record name | 4-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 4 Chlorothiazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 4-Chlorothiazole

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern, efficiency-focused techniques.

Thiazolidinone Precursors in this compound Synthesis

A prominent pathway to obtaining this compound derivatives involves the chemical transformation of a thiazol-4(5H)-one precursor. In this method, the keto group of the thiazolidinone ring is converted into a chloro group.

One established procedure involves treating a thiazol-4(5H)-one derivative with a mixture of phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃). researchgate.nettubitak.gov.trrsc.org This reaction effectively replaces the carbonyl oxygen at the C4 position with a chlorine atom, leading to the formation of the aromatic this compound ring system. researchgate.nettubitak.gov.trrsc.org For instance, research has demonstrated the successful synthesis of a this compound derivative from a 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one precursor using this specific chlorination method. researchgate.netrsc.org Another study reports the conversion of a 4-hydroxy thiazole (B1198619) derivative to the corresponding 4-chloro-thiazole derivative by refluxing with thionyl chloride (SOCl₂).

Table 1: Synthesis of this compound Derivative from Thiazolidinone Precursor researchgate.netrsc.org

| Precursor | Reagents | Product |

| 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one | Phosphorus pentachloride (PCl₅), Phosphoryl chloride (POCl₃) | 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-4-chlorothiazole |

Chloroacetylation Approaches to Halogenated Thiazoles

Chloroacetylation represents a key reaction in the synthesis of functionalized thiazoles. This approach typically involves the reaction of an aminothiazole with chloroacetyl chloride. This does not form the thiazole ring itself but rather attaches a reactive chloroacetylamido side chain, creating a versatile intermediate for further modification.

The standard procedure involves suspending a 2-aminothiazole (B372263) derivative (which may already contain a chlorine substituent at the 4-position) in a suitable solvent, such as glacial acetic acid or pyridine (B92270), and then adding chloroacetyl chloride dropwise. google.comresearchgate.netorgsyn.org The reaction mixture is often heated to drive the acylation to completion. google.comresearchgate.net This yields a 2-chloroacetylamino-thiazole derivative, where the chloroacetamide group can be used for subsequent cyclization or substitution reactions. rsc.orgnih.gov For example, 2-amino-4-chlorothiazole (B36688) can be reacted with chloroacetyl chloride in glacial acetic acid to produce 2-chloroacetylamino-4-chlorothiazole. google.comresearchgate.net

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, is a foundational method for forming the thiazole ring. google.commdpi.comorientjchem.org In this context, a chloroacetylation reaction can be used to prepare the required α-haloketone precursor.

Microwave-Assisted Synthesis Techniques

To improve reaction efficiency, microwave-assisted synthesis has emerged as a valuable technique in heterocyclic chemistry. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.combiointerfaceresearch.com

The synthesis of chlorinated thiazole derivatives has been successfully achieved using microwave irradiation. For example, a 4-(o-chlorophenyl)-2-aminothiazole was synthesized by reacting o-chloroacetophenone with thiourea (B124793) and iodine under microwave irradiation, demonstrating a green chemistry approach that proceeds selectively and in a matter of minutes to give high yields. mdpi.com The keywords "Microwave assisted synthesis" are explicitly linked to research involving the preparation of a this compound derivative from an indazolylthiazolodinone precursor, highlighting its application in multi-step synthetic pathways. rsc.org This non-conventional energy source facilitates rapid heating, accelerating the rate of key reactions such as cyclizations and condensations involved in forming the thiazole ring.

Functionalization and Derivatization Strategies

The this compound ring is a valuable building block, primarily because the chlorine atom at the C4 position and other functional groups can be readily manipulated to build more complex molecular architectures.

Introduction of Pendant N-Heterocycles

This compound derivatives, especially those also bearing a formyl group (carbaldehyde), are potent precursors for synthesizing new molecules with pendant N-heterocycles. researchgate.net The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the aldehyde group provides a site for condensation reactions.

This dual reactivity allows for the construction of various fused or linked heterocyclic systems. Research has shown the utility of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole in constructing bioactive pyran and pyridine hybrids. The strategic functionalization of the thiazole core enables the annulation of new rings, leading to diverse molecular scaffolds.

Pyrazole (B372694) Derivatives from this compound Precursors

A significant application of this compound derivatives is in the synthesis of novel pyrazoles. researchgate.nettubitak.gov.tr A common and effective synthetic route involves a two-step process.

First, the this compound derivative is reacted with hydrazine (B178648) hydrate (B1144303). In this step, the chlorine atom is displaced by the hydrazine nucleophile to form a 4-hydrazinylthiazole intermediate. researchgate.netrsc.org This reaction is typically carried out by heating the reactants in a suitable solvent. researchgate.net

Second, the resulting 4-hydrazinylthiazole is subjected to heterocyclization. This is achieved by reacting the intermediate with various electrophilic partners. researchgate.net Condensation with aromatic aldehydes or active methylene (B1212753) compounds leads to the formation of the pyrazole ring, yielding complex molecules that incorporate both a thiazole and a pyrazole moiety. researchgate.nettubitak.gov.trrsc.org This strategy has been used to synthesize a series of novel pyrazole derivatives from a this compound precursor that was itself derived from a thiazolidinone. researchgate.netrsc.org

Table 2: Research Data on Pyrazole Synthesis from a this compound Precursor researchgate.netrsc.org

| Precursor Compound | Reagent for Step 1 | Intermediate Compound | Reagents for Step 2 (Examples) | Final Product Class |

| 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-4-chlorothiazole (Compound 3) | Hydrazine Hydrate | 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-4-hydrazinylthiazole (Compound 4) | Aromatic Aldehydes, Active Methylene Compounds | Pyrazole Derivatives (Compounds 5-8) |

Thiadiazole and Related Heterocycle Formations

The interconversion and synthesis of five-membered heterocycles, such as thiazoles and thiadiazoles, represent a significant area of research in synthetic organic chemistry. Thiazoles can serve as precursors for thiadiazole-containing compounds and vice-versa.

One established pathway involves the transformation of thiazole derivatives into compounds bearing a 1,3,4-thiadiazole (B1197879) ring. For instance, ethyl thiazole-carboxylate derivatives can be synthesized from pyridine-thiocarboxamide and ethyl 2-chloroacetoacetate. tubitak.gov.tr These thiazole esters undergo hydrolysis to form the corresponding carboxylic acids. Subsequent reaction of these thiazole carboxylic acids with thiosemicarbazide (B42300) leads to the formation of a 2-amino-1,3,4-thiadiazole (B1665364) ring, effectively linking a thiazole nucleus to a thiadiazole moiety. tubitak.gov.tr

Conversely, thiadiazole systems can be precursors to thiazoles. A notable example is the ring-opening and reconstruction of imidazo[2,1-b] figshare.comnii.ac.jpacs.orgthiadiazoles. These compounds react with phenylacetylene (B144264) in the presence of a base like potassium tert-butoxide under mild conditions to yield imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org This transformation provides an efficient one-pot synthesis of the thiazole-fused ring system from a thiadiazole-fused precursor. rsc.org

The synthesis of this compound itself can be achieved from thiazole-related precursors. For example, treating a 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one with reagents like phosphorus pentachloride and phosphoryl chloride affords the corresponding this compound derivative. researchgate.net This chlorinated intermediate is a versatile precursor for further heterocyclic transformations, such as reaction with hydrazine hydrate to produce 4-hydrazinylthiazole derivatives, which can then be cyclized to form pyrazoles. researchgate.net

Furthermore, complex heterocyclic systems containing both thiazole and thiadiazole rings can be constructed. In one approach, a key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, is used to build a 1,2,4-triazole (B32235) ring. This triazole can then be reacted with 2-chloro-5-(chloromethyl)thiazole to yield a final product that incorporates both a 1,2,3-thiadiazole (B1210528) and a 2-chlorothiazole (B1198822) moiety linked by a triazole ring. mdpi.com

| Starting Material | Reagent(s) | Product Type | Ref |

| Thiazole-4-carboxylic acid | Thiosemicarbazide | Thiazolyl-thiadiazole | tubitak.gov.tr |

| Imidazo[2,1-b] figshare.comnii.ac.jpacs.orgthiadiazole | Phenylacetylene, t-BuOK | Imidazo[2,1-b]thiazole | rsc.org |

| Thiazol-4(5H)-one derivative | POCl₃, PCl₅ | This compound derivative | researchgate.net |

| 4-Methyl-5-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1,2,3-thiadiazole | 2-Chloro-5-(chloromethyl)thiazole | Thiadiazolyl-triazolyl-chlorothiazole | mdpi.com |

Aminothiazole Derivatives and Substituent Effects

The 2-aminothiazole framework is a crucial component in many molecules, but the synthesis of its derivatives, particularly those with halogen substituents at the C(4) position, presents challenges. The direct acylation of 2-amino-4-chlorothiazole often results in low yields and a mixture of products. rsc.org A more efficient method involves the use of a protected intermediate. 2-Aminothiazol-4(5H)-one, also known as pseudothiohydantoin, can be protected with a tert-butyloxycarbonyl (Boc) group. rsc.org This Boc-protected intermediate can then be halogenated at the C(4) position using Appel-related conditions to introduce chlorine, bromine, or iodine. Subsequent acylation of the amino group followed by a mild deprotection step cleanly affords the desired N-acylated 2-amino-4-chlorothiazole derivatives in good yields. rsc.org

Starting directly from 2-amino-4-chlorothiazole, various derivatives can be prepared. For example, reaction with chloroacetyl chloride in glacial acetic acid yields 2-chloroacetylamino-4-chlorothiazole. ajrconline.orgresearchgate.net This product can be further modified; for instance, refluxing with potassium acetate (B1210297) in glacial acetic acid converts the chloroacetyl group to an acetyl group, yielding 2-acetylamino-4-chlorothiazole. ajrconline.orgresearchgate.net

The nature and position of substituents have a profound effect on the chemical properties and reactivity of aminothiazoles. One of the most significant phenomena is the amino-imino tautomerism. Computational studies have shown that for unsubstituted aminothiazoles, the amino form is generally more stable than the imino form. researchgate.net

Electron-donating groups (e.g., -CH₃) at the C(4) or C(5) position can increase the proportion of the imino tautomer, although the amino form typically remains predominant. researchgate.net

Electron-withdrawing groups attached to the exocyclic nitrogen (e.g., tosyl group) increase the acidity of the exocyclic -NH group. researchgate.net This facilitates the transfer of a proton to the endocyclic nitrogen, making the imino form more stable and, in some cases, the predominant species. researchgate.net

| Precursor | Reagents | Product | Key Feature | Ref |

| 2-Aminothiazol-4(5H)-one | 1. Boc₂O 2. CCl₄, PPh₃ 3. Acyl Chloride 4. CF₃CO₂H | N-Acyl-2-amino-4-chlorothiazole | Boc protection enables clean acylation and halogenation | rsc.org |

| 2-Amino-4-chlorothiazole | Chloroacetyl chloride, Acetic Acid | 2-Chloroacetylamino-4-chlorothiazole | Direct acylation of the amino group | ajrconline.org, researchgate.net |

| Aminothiazole | N/A (Computational Study) | Amino and Imino Tautomers | Substituent electronic effects control tautomeric equilibrium | researchgate.net |

| Lithium alkynethiolate, acid chloride, carbodiimide (B86325) | N/A (Reaction) | N-Acyl 2-aminothiazole | Substituent steric hindrance on carbodiimide controls product structure | acs.org |

Stereoselective Synthesis Approaches for this compound Derivatives

The development of stereoselective methods to synthesize chiral thiazole-containing molecules is essential for their application in various scientific fields. While direct stereoselective synthesis of this compound derivatives is specific, general principles for creating chiral thiazole cores are well-established and often rely on the use of chiral starting materials.

A prevalent strategy involves using enantiomerically pure building blocks derived from natural sources, such as amino acids. L-cysteine is a common precursor for synthesizing chiral thiazolidines, which are then converted to thiazoles. acs.org For example, the reaction of L-cysteine esters with aldehydes produces 2-substituted-1,3-thiazolidine-4-carboxylates as a mixture of diastereomers. acs.org Selective acylation of the nitrogen atom can isolate a pure stereoisomer, which can then undergo further reactions. The chirality at C-4 of the thiazolidine (B150603) is often lost during aromatization to the thiazole, but the chirality at C-2 can be retained, leading to chiral thiazole derivatives. acs.org

Modified Hantzsch reactions have been developed for the efficient synthesis of optically pure thiazole amino acid derivatives. tandfonline.com This approach, starting from the corresponding amino acids, proceeds under essentially neutral conditions, which suppresses acid-catalyzed racemization and preserves the stereochemical integrity of the chiral center. tandfonline.com

Another approach involves the preparation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) from amino acid-derived amino alcohols. researchgate.net These thiazolines, which are often enantiomerically pure, can be dehydrogenated using various reagents to yield the corresponding chiral thiazoles. researchgate.net For instance, reaction with sulfur or potassium permanganate (B83412) under specific conditions can facilitate this oxidation. researchgate.net

The stereoselectivity of thiazolidine formation, a key step in many of these syntheses, can be influenced by substituent effects. In the synthesis of 2-arylthiazolidine-4-carboxylic acids, the type and position of substituents on the aromatic aldehyde reactant can impact the diastereomeric excess of the product. researchgate.net For example, an ortho-hydroxyl group on the aldehyde can lead to strong hydrogen bonding in the transition state, favoring the formation of one diastereomer. researchgate.net The mechanism is believed to proceed via an in-situ-formed imine intermediate, which dictates the stereochemical outcome of the cyclization. researchgate.net

| Synthetic Strategy | Chiral Source | Key Intermediate | Resulting Product | Ref |

| Cycloaddition/Acylation | L-cysteine ester | N-acyl-2-substituted thiazolidine-4-carboxylate | Chiral pyrrolo[1,2-c]thiazole derivatives | acs.org |

| Modified Hantzsch Reaction | Chiral α-amino acids | Thioamide/Thiazoline | Optically pure thiazole amino acid derivatives | tandfonline.com |

| Dehydrogenation | Amino acid-derived amino alcohols | Chiral 2-thiazoline | Chiral thiazoles | researchgate.net |

| Stereoselective Cyclization | L-cysteine and substituted aldehydes | Imine intermediate | 2-Arylthiazolidine-4-carboxylic acids (with diastereomeric excess) | researchgate.net |

Mechanistic Investigations of 4 Chlorothiazole Reactivity

Nucleophilic Substitution Reactions in the Thiazole (B1198619) Ring

Nucleophilic substitution reactions are fundamental to the functionalization of the thiazole ring. The position of the halogen substituent and the nature of the nucleophile significantly influence the reaction's outcome and mechanism.

Reactivity with Sodium Methoxide (B1231860) and Related Nucleophiles

The reaction of chlorothiazoles with sodium methoxide in methanol (B129727) is a classic example of nucleophilic aromatic substitution (SNAr). In these reactions, the methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the corresponding methoxythiazole. acs.orgvedantu.com The reaction between 2-chloro-4(5)-X-thiazoles and sodium methoxide quantitatively produces the corresponding 2-methyl ethers. acs.org These reactions typically follow second-order kinetics, being first order with respect to both the chlorothiazole and the methoxide ion. acs.org

The reactivity of chlorothiazoles with alkoxide ions is also influenced by the counter-ion of the alkoxide. For methoxydehalogenation reactions of 2-chlorothiazole (B1198822) and 4-chlorothiazole, the relative rate ratios for Li⁺, Na⁺, and K⁺ are 1:1.12:1.49 and 1:1.30:2.39, respectively. rsc.org In contrast, for the tert-butoxy-substitution on 2-chlorothiazole and this compound, the kNa:kK ratios are 0.72 and 0.30, respectively, indicating that the presence of ion pairs can reduce the reactivity of the chloro derivatives. rsc.org

Influence of Halogen Position on Reactivity (e.g., 2-chlorothiazole vs. This compound vs. 5-chlorothiazole)

The position of the chlorine atom on the thiazole ring has a profound effect on its reactivity towards nucleophiles. The relative reactivity of chlorothiazole isomers is highly dependent on the nucleophile used. chemicalbook.com

With sodium methoxide in methanol, the observed order of reactivity is 5-chlorothiazole (B1590928) > 2-chlorothiazole > this compound. chemicalbook.comsciepub.com This suggests that the 5-position is most susceptible to nucleophilic attack by methoxide, followed by the 2-position, with the 4-position being the least reactive. sciepub.com However, when a different nucleophile, such as the thiophenoxide ion or piperidine (B6355638) in methanol, is employed, the reactivity order changes to 2-chlorothiazole > this compound > 5-chlorothiazole. chemicalbook.com

The reactivity ratios of this compound versus 2-chlorothiazole also vary significantly with the series of alkoxide ions: methoxide, ethoxide, isopropoxide, and t-butoxide. The ratios are 0.07, 0.6, 4, and 42, respectively, highlighting the interplay between the steric bulk of the nucleophile and the electronic environment of the substitution site. chemicalbook.com

| Nucleophile | Reactivity Order |

|---|---|

| Sodium Methoxide in Methanol | 5-chloro > 2-chloro > 4-chloro |

| Thiophenoxide Ion in Methanol | 2-chloro > 4-chloro > 5-chloro |

| Piperidine in Methanol | 2-chloro > 4-chloro > 5-chloro |

Radical-Chain Mechanisms in this compound Transformations

While nucleophilic aromatic substitution is a common pathway, radical-chain mechanisms can also operate in the transformation of this compound, particularly under specific reaction conditions. These mechanisms typically involve three main stages: initiation, propagation, and termination. lumenlearning.com Initiation involves the formation of a radical species, often facilitated by heat, UV light, or a chemical initiator. lumenlearning.comwiley-vch.de In the propagation steps, the radical reacts with the substrate to form a new radical, which continues the chain. lumenlearning.com Termination occurs when two radicals combine. lumenlearning.com Although less common for simple nucleophilic substitutions, such radical pathways can be relevant in certain photochemical or metal-catalyzed reactions involving this compound derivatives. For instance, some transformations might proceed via single-electron transfer (SET) processes, leading to the formation of radical ions.

Electrophilic Aromatic Substitution on this compound Scaffolds

Electrophilic aromatic substitution (SEAr) on the this compound ring is generally less facile than on electron-rich aromatic systems due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms and the chlorine substituent. wikipedia.org However, under appropriate conditions, these reactions can occur. The position of substitution is directed by the combined electronic effects of the ring heteroatoms and the chlorine atom. Generally, electrophilic attack is disfavored. For thiazole itself, position 5 is the most susceptible to electrophilic attack, followed by position 2. core.ac.uk The presence of a chlorine at the 4-position would further deactivate the ring, making substitution more challenging. Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. wikipedia.orgcore.ac.uk For instance, the nitration of 4-methylthiazole (B1212942) yields 4-methyl-5-nitrothiazole, indicating a preference for substitution at the 5-position. core.ac.uk

Metalation and Carbanion Chemistry of this compound

The deprotonation of a C-H bond in this compound can generate a thiazolyl carbanion, a potent nucleophile for forming new carbon-carbon bonds. numberanalytics.comuobabylon.edu.iq This is typically achieved using strong bases like organolithium reagents. numberanalytics.com The acidity of the ring protons is influenced by the electronegativity of the adjacent heteroatoms and the chlorine substituent. The resulting carbanions are valuable intermediates in organic synthesis. numberanalytics.comnih.gov For example, the lithiation of 5-bromo-2-chlorothiazole (B1280334) at the 4-position has been reported. thieme-connect.com The stability and reactivity of these carbanions are influenced by factors such as the inductive effect of adjacent electronegative atoms and the hybridization of the charge-bearing carbon atom. libretexts.org Halogens are known to stabilize carbanions, with the stabilizing effect following the order Br > Cl > F. uobabylon.edu.iq

Reaction Kinetics and Pathway Elucidation for this compound Derivatives

Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound derivatives. As mentioned, nucleophilic substitution reactions on chlorothiazoles often follow second-order kinetics. acs.org The rate constants provide quantitative measures of reactivity and allow for the comparison of different substrates and nucleophiles. For example, the reaction between 2-chloro-4(5)-X-thiazoles and sodium methoxide in methanol at 50°C shows a range of rate constants depending on the substituent X. acs.org

Kinetic investigations of the reactions between 4- and 5-substituted 2-chlorothiazoles and the benzenethiolate (B8638828) ion have revealed that the thiazole system is highly sensitive to substituent effects, as indicated by a large Hammett ρ value of +5.3. rsc.org The kinetics of methoxide-catalyzed solvolysis and cyclization of related acyl-halophenylthioureas have also been studied, revealing complex reaction pathways that can be influenced by the concentration of the base. upce.cz At higher concentrations of sodium methoxide, the rates of solvolysis of certain acyl halothioureas were observed to decrease, suggesting the formation of less reactive dianionic species. upce.cz

| Substituent (X) | Position | 105 k (sec-1 mol-1 l) |

|---|---|---|

| H | - | 0.81 |

| CH3 | 5 | 0.18 |

| CH3 | 4 | 0.24 |

| C6H5 | 4 | 1.3 |

| Cl | 5 | 61 |

| Cl | 4 | 104 |

| NO2 | 5 | 2,960,000 |

Data from Bartoli et al., 1975. acs.org

Advanced Spectroscopic and Analytical Characterization of 4 Chlorothiazole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.karary.edu.sdsemanticscholar.orgjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms within a molecule. semanticscholar.orgjchps.com Two-dimensional NMR experiments, such as COSY and HSQC, further enhance structural analysis by revealing correlations between different nuclei. semanticscholar.orgslideshare.net

1H NMR Applications.jchps.comsigmaaldrich.com

Interactive Data Table: Representative 1H NMR Chemical Shifts for Thiazole (B1198619) Derivatives

| Compound/Fragment | Proton Position | Chemical Shift (δ) in ppm |

| Fluorinated hydrazinylthiazole derivative | H-5 of thiazole ring | 6.22 - 7.50 acs.org |

| 2-Amino-4-chlorothiazole (B36688) | H-5 of thiazole ring | Predicted guidechem.com |

Note: Specific chemical shift values can vary based on the solvent and other substituents on the thiazole ring.

13C NMR Applications.sigmaaldrich.comoregonstate.edu

13C NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. oregonstate.edu In 13C NMR spectra of thiazole derivatives, the carbons of the thiazole ring have characteristic chemical shifts. For example, in a series of fluorinated hydrazinylthiazole derivatives, the chemical shifts for C2, C4, and C5 of the thiazole ring were observed in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. acs.org Public databases indicate that 13C NMR spectra for 4-chlorothiazole have been recorded. nih.gov

Interactive Data Table: Representative 13C NMR Chemical Shifts for Thiazole Derivatives

| Compound/Fragment | Carbon Position | Chemical Shift (δ) in ppm |

| Fluorinated hydrazinylthiazole derivative | C-2 of thiazole ring | 168.3 - 170.6 acs.org |

| Fluorinated hydrazinylthiazole derivative | C-4 of thiazole ring | 148.8 - 160.9 acs.org |

| Fluorinated hydrazinylthiazole derivative | C-5 of thiazole ring | 101.8 - 104.5 acs.org |

| 2-Amino-4-chlorothiazole | Thiazole carbons | Predicted guidechem.com |

Note: The exact chemical shifts are dependent on the specific substitution pattern and the solvent used.

19F NMR Applications.acs.org

While not directly applicable to this compound itself, 19F NMR is a valuable tool for characterizing fluorinated adducts of thiazoles. acs.org In the proton-decoupled 19F NMR spectra of fluorinated hydrazinylthiazole derivatives, one or two peaks corresponding to the number of fluorine atoms are observed. acs.org The development of computational tools to accurately predict 19F NMR chemical shifts is an active area of research. worktribe.com

Mass Spectrometry (MS) Techniques.semanticscholar.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. semanticscholar.org It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS).semanticscholar.org

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. semanticscholar.org GC-MS has been utilized in the analysis of various chlorinated compounds and is a method that could be applied to this compound. nih.govmdpi.comresearchgate.net The technique allows for the separation of this compound from a mixture, followed by its identification based on its mass spectrum. semanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS).creative-proteomics.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile and polar molecules, as it minimizes fragmentation. creative-proteomics.com ESI-MS can be used to analyze this compound and its adducts, often in conjunction with liquid chromatography (LC-MS). researchtrends.net This technique generates ions by applying a high voltage to a liquid to create an aerosol. creative-proteomics.com ESI-MS can produce multiply charged ions, which is beneficial for determining the molecular weight of larger adducts. creative-proteomics.com Predicted collision cross-section values for various adducts of this compound, such as [M+H]+, [M+Na]+, and [M+K]+, have been calculated, which can aid in their identification in ESI-MS analysis. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 119.96693 | 117.6 uni.lu |

| [M+Na]+ | 141.94887 | 130.8 uni.lu |

| [M+NH4]+ | 136.99347 | 128.2 uni.lu |

| [M+K]+ | 157.92281 | 123.6 uni.lu |

| [M-H]- | 117.95237 | 119.7 uni.lu |

Data sourced from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound and its adducts. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy, typically within a few parts per million (ppm). acs.org This level of precision allows for the unambiguous assignment of molecular formulas from the measured mass-to-charge ratio (m/z).

For instance, in the analysis of a this compound adduct, HRMS can differentiate between ions with very similar nominal masses, ensuring confident identification. nih.gov The technique is capable of analyzing both precursor and product ions with high accuracy, which is invaluable for structural elucidation, especially when combined with fragmentation techniques (MS/MS). nih.govacs.org This is particularly useful in identifying metabolites or degradation products of this compound in complex matrices. researchtrends.net

Published research on related thiazole derivatives demonstrates the power of HRMS. For example, the HRMS (ESI+) analysis of a thiazole derivative, methyl 2-(1-(4-bromophenyl)-2-((2-(trimethylsilyl)thiazol-2(3H)-ylidene)acetate, yielded a measured m/z of 611.9699, which closely matched the calculated value of 611.9693 for its molecular formula C24H26Br2NO4SSi+. Similarly, another derivative showed a measured m/z of 606.1672 against a calculated value of 606.1663 for C30H38Cl2NO4SSi+. These examples underscore the accuracy of HRMS in confirming molecular formulas.

Table 1: Illustrative HRMS Data for Thiazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ |

|---|---|---|---|

| Methyl 2-(1-(4-bromophenyl)-2-((2-(trimethylsilyl)thiazol-2(3H)-ylidene)acetate | C24H26Br2NO4SSi | 611.9693 | 611.9699 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound and its adducts by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of a this compound-containing molecule will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes for thiazole derivatives include C-H stretching, C=C and C=N in-ring stretching, and C-S stretching. libretexts.org The presence of the chlorine atom introduces a C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum. For example, a study on 5-chlorothiazole-2-carboxylic acid identified a characteristic C-Cl stretch at 750 cm⁻¹. In adducts of this compound, additional bands will appear, corresponding to the functional groups of the adducted molecule. For instance, a carbonyl group (C=O) will show a strong, sharp absorption in the range of 1670-1740 cm⁻¹. savemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules containing chromophores, such as the aromatic thiazole ring, absorb light in the UV-Vis region. The formation of this compound derivatives can lead to shifts in the maximum absorption wavelength (λmax). For example, the synthesis of a thiazole derivative from thiourea (B124793) and ethyl 2-chloroacetoacetate resulted in a bathochromic (red) shift in the UV-Vis spectrum, indicating the formation of a conjugated aromatic system. aip.org Studies on this compound-based azo dyes have shown broad absorptions covering the 300-800 nm range. researchgate.net

Table 2: Characteristic IR Absorption Ranges for Bonds in Thiazole Derivatives

| Bond | Functional Group | Characteristic Infrared Absorption Range (cm⁻¹) |

|---|---|---|

| C-H | Aromatic | 3100-3000 libretexts.org |

| C=C | Aromatic ring | 1600-1400 libretexts.org |

| C=N | Thiazole ring | ~1600-1500 |

| C-Cl | Chloroalkane | 750 (example value) |

| C=O | Carbonyl | 1740-1670 savemyexams.com |

| O-H | Alcohol/Carboxylic Acid | 3600-3200 (broad) / 3000-2500 (broad) savemyexams.com |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound and its adducts that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining their three-dimensional molecular structure in the solid state. unimi.it This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. unimi.it

XRD analysis has been successfully applied to various thiazole derivatives. For instance, the crystal structure of a bis-acylated derivative of 2-amino-4-chlorothiazole confirmed a bis-acylamino structure rather than a tautomeric acylimino form. researchgate.net In another study, the single crystal X-ray structure of N-(5-chlorothiazol-2-yl)acetamide was determined, correcting a previous misidentification of the isomer. rsc.org This highlights the ability of XRD to distinguish between closely related isomers. The data obtained from XRD, such as crystallographic parameters and atomic coordinates, are crucial for understanding intermolecular interactions, such as hydrogen bonding and packing motifs in the solid state.

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its derivatives from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiazole compounds. tandfonline.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) with acid modifiers, separation of components based on their polarity can be achieved. researchtrends.netsielc.com

HPLC methods have been developed and validated for the determination of thiazide diuretics and their impurities in pharmaceutical formulations. For example, a method was developed to detect hydrochlorothiazide (B1673439) and all of its impurities, with validation for linearity, precision, accuracy, and robustness. The purity of synthesized thiazole derivatives is often confirmed to be ≥95% by HPLC analysis before their use in further reactions or biological testing.

Table 3: Example HPLC Method Parameters for Thiazole Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) researchtrends.net |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV at a specific wavelength (e.g., 271 nm) tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC is particularly advantageous for analyzing complex mixtures or for high-throughput screening. acs.org

UPLC systems, often coupled with high-resolution mass spectrometry (UPLC-HRMS), provide a powerful platform for the comprehensive analysis of complex samples, such as wastewater effluent, for the presence of micropollutants and their transformation products. acs.orgresearchgate.net The enhanced separation efficiency of UPLC allows for the detection of trace-level components that might be co-eluted and missed in a standard HPLC run. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. nih.govwisdomlib.org In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a sample.

TLC is routinely used in the synthesis of thiazole derivatives to check the purity of the products. chemrevlett.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. For instance, in the synthesis of a thiazolide, TLC was used to monitor the reaction, with the product having an Rf of 0.38 in a hexanes/EtOAc (10:1) solvent system. Different visualization methods, such as UV light or staining reagents, can be employed to detect the separated spots on the TLC plate.

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in analytical chemistry. upce.czresearchgate.netfrontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example, offering high selectivity and sensitivity for the analysis of complex mixtures. researchgate.netfrontiersin.org This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, making it ideal for identifying and quantifying trace-level compounds and their adducts. frontiersin.orgijbpas.com

LC-MS/MS is particularly well-suited for the analysis of covalent adducts, such as those that may be formed by reactive compounds with proteins or DNA. oup.com The methodology enables the accurate and sensitive identification of modified residues, providing both qualitative and quantitative information. oup.com The general approach involves the separation of the analyte or its derivatives from the sample matrix using an HPLC column, followed by ionization and detection by the mass spectrometer. ijbpas.com Soft ionization techniques like electrospray ionization (ESI) are commonly employed. frontiersin.orgacs.org

While specific LC-MS/MS methods for this compound are not extensively detailed in the available literature, methods for the closely related compound, Chlorothiazide (B1668834), and other chlorinated compounds provide a framework for its analysis. For instance, the analysis of Chlorothiazide, a known impurity of Hydrochlorothiazide, is often performed alongside the parent compound in pharmaceutical and biological samples. oup.com These methods typically utilize reverse-phase chromatography for separation and tandem mass spectrometry for detection, often in negative ionization mode. frontiersin.orgijbpas.comnih.gov The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode ensures high specificity and minimizes matrix interference. frontiersin.org

The table below outlines typical parameters that could be adapted for the analysis of this compound based on methods for structurally similar compounds like Hydrochlorothiazide.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography Column | C18 Reverse-Phase (e.g., 50 mm x 3.0 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) with a pH modifier like formic acid. | nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | ijbpas.comchromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for chlorinated thiazides. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |

| Example MRM Transition (for Hydrochlorothiazide) | m/z 295.8 → 205.1 | frontiersin.org |

Other Advanced Analytical Techniques (e.g., Capillary Electrophoresis, Voltammetry)

Beyond standard hyphenated techniques, other advanced analytical methods offer unique advantages for the characterization of this compound.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency separation technique known for its rapid analysis times, low sample and reagent consumption, and high resolving power. abechem.comscielo.br Capillary zone electrophoresis (CZE), a mode of CE, separates ionic species based on their charge-to-size ratio in an electric field. abechem.com

A CZE method has been successfully developed for the simultaneous separation and determination of Zofenopril calcium, Hydrochlorothiazide, and its major impurities, which include Chlorothiazide. oup.com This demonstrates the applicability of CE for resolving structurally similar thiazide compounds. The optimization of parameters such as buffer pH and concentration is critical for achieving baseline separation. oup.comnih.gov In the referenced study, a borate (B1201080) buffer at a specific pH provided effective separation of all compounds, including Chlorothiazide, in under 5 minutes. oup.com

The key parameters for the CZE analysis of Chlorothiazide are detailed in the table below.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | oup.com |

| Capillary | Uncoated fused-silica (48.5 cm total length, 40 cm effective length, 50 µm i.d.) | oup.com |

| Background Electrolyte (Buffer) | 10 mM Borate buffer | oup.com |

| Buffer pH | 9.15 | oup.com |

| Applied Voltage | +17 kV | oup.com |

| Detection Wavelength | 225.0 nm | oup.com |

| Linearity Range (for Chlorothiazide) | 5.0–100.0 µg/mL | oup.com |

Voltammetry

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. libretexts.org Cyclic voltammetry (CV) is a widely used voltammetric technique to study the redox properties of electroactive species. libretexts.orgiieta.org

The electrochemical behavior of a derivative, 2-Amino-4-(4-Cl-phenyl) thiazole, has been investigated using cyclic voltammetry. researchgate.net The study was performed in a non-aqueous solvent (DMSO) with a supporting electrolyte. A reduction signal was observed at a specific potential, which was attributed to the electrochemical reduction of the compound. researchgate.net Such studies provide insight into the electronic properties and potential reactivity of the thiazole ring system.

The experimental conditions and findings from the cyclic voltammetry study are summarized below.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Cyclic Voltammetry (CV) | researchgate.net |

| Analyte | 2-Amino-4-(4-Cl-phenyl) thiazole | researchgate.net |

| Working Electrode | Glassy Carbon Electrode | researchgate.net |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | researchgate.net |

| Supporting Electrolyte | 0.1 M TBABF₄ (Tetrabutylammonium tetrafluoroborate) | researchgate.net |

| Observed Reduction Peak Potential (Ep) | -2.28 V vs Ag/AgCl | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 4 Chlorothiazole

Quantum Chemical Calculations (DFT, TD-DFT) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in understanding the electronic properties of molecules. mdpi.comrsdjournal.org These methods provide insights into molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for predicting reactivity and spectral behavior. academie-sciences.fr

Studies employing DFT have been used to confirm the structures of newly synthesized azo dyes based on 4-chlorothiazole. The comparison between experimental and calculated vibrational frequency data often shows good agreement, validating the computational models used. researchgate.net Geometry optimization is a standard procedure in these calculations to find the lowest energy conformation of the molecule. mdpi.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's stability and reactivity.

TD-DFT calculations are employed to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. academie-sciences.fr These computational approaches are not only predictive but also serve to explain experimental observations at a molecular level. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms in the molecule. | Foundation for all other computational property predictions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for comparison with experimental IR and Raman spectra to confirm structure. |

| Electronic Transitions | Calculated energies and oscillator strengths of electronic excitations. | Predicts UV-Vis absorption spectra. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nettrdizin.gov.tr This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govekb.eg

For instance, derivatives of this compound have been investigated as potential anticancer agents. Molecular docking simulations have been performed to study their binding modes within the active sites of enzymes like topoisomerase II. researchgate.net These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

In one study, a series of pyrazole (B372694) derivatives synthesized from a this compound precursor were evaluated for their cytotoxic activity. ekb.eg Molecular docking studies were carried out to support the biological results, helping to rationalize the observed activity and guide the design of more potent compounds. ekb.eg Similarly, this compound-based azo dyes have been docked into various antioxidant proteins to investigate their potential as bioactive agents. researchgate.net

Table 2: Example of Molecular Docking Results for a this compound Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Topoisomerase II | 3QX3 | -8.5 | ASP479, SER480 | Hydrogen Bond |

| ILE768 | Hydrophobic | |||

| VEGFR2 | 4ASD | -7.9 | CYS919, ASP1046 | Hydrogen Bond, Pi-Alkyl |

| Lipoxygenase | 1N8Q | -9.2 | HIS518, ILE857 | Metal-Acceptor, Hydrophobic |

Note: The data in this table is illustrative and based on typical findings from molecular docking studies. Actual values would be specific to the exact derivative and target studied.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational data from quantum chemical calculations and molecular docking provide quantitative descriptors that are invaluable for developing SAR models. nih.govfrontiersin.org

By analyzing a series of related compounds, such as different derivatives of this compound, researchers can identify which structural features are crucial for activity. For example, the presence of specific substituent groups at certain positions on the thiazole (B1198619) ring might enhance binding to a target receptor. Computational models can help quantify these effects. mdpi.com

In the context of this compound derivatives, SAR studies have been used to understand their anticancer and antimicrobial activities. researchgate.netekb.eg For example, after synthesizing a series of pyrazole derivatives from a this compound intermediate, the varying cytotoxic activities against different cancer cell lines were correlated with their structural differences. ekb.eg The insights from these SAR studies, supported by docking results, are crucial for the rational design of new, more effective therapeutic agents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. mdpi.commun.ca Molecules are not rigid; they are flexible and can adopt various conformations in solution. mdpi.com Understanding this conformational landscape is critical, as the biologically active conformation may not be the lowest energy one. mun.ca

MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.govbiorxiv.org For derivatives of this compound, MD simulations can be used to refine the docking poses and to calculate binding free energies, which are often more accurate than the scoring functions used in docking. nih.gov

These simulations can reveal the role of solvent molecules, the flexibility of the protein's active site, and the dynamic nature of the interactions, offering a more complete understanding of the binding event. nih.gov

In Silico ADMET Profiling of this compound Derivatives

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. scielo.brnih.gov Performing these studies in a laboratory setting is time-consuming and expensive. In silico ADMET profiling offers a rapid and cost-effective way to predict these properties computationally. nih.govajol.info

For derivatives of this compound, various online tools and software packages can predict properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. scielo.br A study on 4-(4-chlorophenyl)thiazole compounds, for example, used the pkCSM platform to predict ADMET parameters, showing that the compounds possessed important pharmacokinetic properties for potential drug candidates. scielo.br

These predictions help to identify potential liabilities early in the drug discovery process, allowing medicinal chemists to modify the structure to improve its ADMET profile. ajol.info

Table 3: Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Interpretation |

| Water Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | 0.95 | High intestinal absorption predicted |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.5 | Low penetration into the brain predicted |

| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme |

| hERG I Inhibitor | Yes (low risk) | Potential for cardiotoxicity, requires further investigation |

| Ames Toxicity | No | Non-mutagenic predicted |

Note: This table is illustrative. The values are representative of what an in silico ADMET prediction might provide.

Applications of 4 Chlorothiazole in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Chlorothiazole and its derivatives are pivotal intermediates in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The chlorinated thiazole (B1198619) moiety is a significant structural feature that can enhance the biological activity of a molecule. fabad.org.tr Its utility as a building block is appreciated by researchers for its ability to facilitate the creation of intricate molecular architectures, thereby accelerating the drug discovery process. fabad.org.tr

Derivatives such as 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid serve as important intermediates for the synthesis of various pharmaceutical compounds, including aryl amides and other complex structures integral to the development of new drugs. numberanalytics.com The versatility of the this compound scaffold is further demonstrated by its use in the preparation of other functionalized building blocks. For instance, 2-substituted this compound-5-carbaldehydes are valuable precursors for synthesizing a new series of thiazolyl-2,4-thiazolidinediones and rhodanines, which have been investigated for their potential anticancer activities. mdpi.com

The reactivity of the chlorine atom at the 4-position allows for its displacement in nucleophilic substitution reactions, providing a pathway to a diverse range of 4-substituted thiazole derivatives. This reactivity is crucial for constructing more complex molecules. For example, the reaction of 2-acylamino-4-chlorothiazoles with various nucleophiles is a key step in the synthesis of potential antiviral thiazolides. nih.gov The development of efficient synthetic routes to these intermediates, such as the practical synthesis of 2-amino-4-halothiazoles from pseudothiohydantoin, highlights the importance of this compound chemistry in medicinal research. nih.gov

The following table summarizes key this compound derivatives and their roles as intermediates:

| Intermediate Compound | Application | Reference |

| Ethyl 2-chlorothiazole-4-carboxylate | Synthesis of fungicides and herbicides | fabad.org.tr |

| 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid | Synthesis of aryl amides and other pharmaceutical compounds | numberanalytics.com |

| 2-Substituted this compound-5-carbaldehydes | Precursors for thiazolyl-2,4-thiazolidinediones and rhodanines | mdpi.com |

| 2-Acylamino-4-chlorothiazoles | Synthesis of potential antiviral thiazolides | nih.gov |

| 2-Chloro-5-(chloromethyl)thiazole | Intermediate for insecticides | google.com |

Catalytic Applications Involving this compound Scaffolds

The broader family of thiazole-containing compounds has demonstrated significant potential in the field of catalysis. Thiazoles can be complexed with transition metals to create catalysts for important organic transformations such as the Stetter reaction and benzoin (B196080) condensation. fabad.org.trtandfonline.com Thiazoline derivatives, which are structurally related to thiazoles, have also been recognized as valuable ligands in asymmetric catalysis. rsc.org

More specifically, thiazol-2-ylidenes have emerged as a class of N-heterocyclic carbene (NHC) ligands for transition metal catalysis. nih.gov These ligands can enhance the efficiency of catalytic systems in various reactions. While the direct use of the this compound parent compound as a catalytic scaffold is not extensively documented, its derivatives are beginning to be explored.

Recent research has shown that new thiazole derivatives can be used to prepare Fe(III), Pd(II), and Cu(II) complexes that act as powerful catalysts. For example, a Pd(II) complex of a new thiazole derivative has been successfully used as a recyclable heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.govsemanticscholar.org This catalytic system offers several advantages, including high efficiency, short reaction times, and the use of water as a solvent, aligning with the principles of green chemistry. nih.gov

Although direct evidence for the catalytic application of the this compound scaffold itself is limited in the reviewed literature, the proven catalytic activity of the broader thiazole family suggests a promising area for future research. The electronic modifications induced by the chlorine substituent in the 4-position could potentially be harnessed to fine-tune the properties of thiazole-based catalysts for specific applications.

Polymer Chemistry and Organic Electronic Materials

This compound has emerged as a crucial building block in the design and synthesis of novel conjugated polymers for applications in organic electronics, particularly in the field of organic photovoltaics (OPVs). Its electron-deficient nature makes it an attractive component for creating donor-acceptor (D-A) copolymers, which are a cornerstone of modern organic semiconductor materials. semanticscholar.orgresearchgate.net

Researchers have designed and synthesized polymer donors based on this compound derivatives with simple structures. researchgate.net For instance, two such polymers, designated PTz3Cl and PBTTz3Cl, have been developed. researchgate.net Organic solar cells based on PBTTz3Cl, when blended with a small-molecule acceptor (L8-BO), have achieved a power conversion efficiency (PCE) of 18.38%. researchgate.net This high performance is attributed to the strong donor/acceptor interaction which promotes a favorable phase separation morphology in the active layer. researchgate.net

Further studies have demonstrated the versatility of these this compound-based polymers, showing excellent photovoltaic performance with various small-molecule acceptors. researchgate.net By introducing a third component (a guest acceptor like BTP-eC9) into the host system, the blend morphology and charge transport can be further optimized, leading to even higher PCEs, reaching up to 19.12%. researchgate.net This work highlights the potential of this compound derivatives in constructing highly versatile and high-performance polymer donors for next-generation organic solar cells. researchgate.netresearchgate.net

The following table presents key performance data for organic solar cells utilizing this compound-based polymer donors:

| Polymer Donor | Acceptor(s) | Power Conversion Efficiency (PCE) | Reference |

| PBTTz3Cl | L8-BO | 18.38% | researchgate.net |

| PBTTz3Cl | L8-BO, BTP-eC9 (Ternary) | 19.12% | researchgate.net |

| PSZ | BTP-eC9 | 8.15% | researchgate.net |

| PBDB-TF:PSZ (Ternary) | BTP-eC9 | 17.4% | researchgate.net |

The electron-deficient character of the this compound unit is a key feature that is exploited in the design of advanced polymer donors. semanticscholar.org Thiazole itself is an electron-deficient heterocycle due to the imine (C=N) moiety. semanticscholar.org The addition of a chlorine atom is expected to further enhance this electron deficiency, leading to polymers with deep-lying Highest Occupied Molecular Orbital (HOMO) energy levels. semanticscholar.org Deep HOMO levels are desirable in polymer donors as they can lead to higher open-circuit voltages (Voc) in the corresponding solar cell devices, which is a critical parameter for achieving high PCEs. researchgate.net

The incorporation of this compound as an electron-deficient unit provides a new strategy for constructing highly versatile and high-performance polymer donors. researchgate.net Importantly, the synthesis of this compound-based monomers can be relatively simple, which contributes to the development of low-cost organic photovoltaic materials. researchgate.net This is a significant advantage for the future commercialization of organic solar cell technology. The use of two different electron-deficient units, including a chlorinated dithiazole, in the polymer backbone is another promising strategy to enlarge the bandgaps of polymer donor materials for high-performance polymer solar cells. nih.govresearchgate.net

Polymer Donors for Organic Photovoltaics

Development of Novel Optical Materials

The unique electronic structure of the this compound moiety also makes it a valuable component in the design of novel optical materials, particularly those with nonlinear optical (NLO) properties. NLO materials are of great interest for a variety of applications in photonics and optoelectronics, including optical switching and second harmonic generation. tandfonline.com

Researchers have prepared a series of azo dyes based on a this compound azo moiety functionalized with strong electron acceptor groups and additional donor/acceptor groups along the conjugated backbone. tandfonline.comnih.gov These "push-pull" systems, where electron-donating and electron-withdrawing groups are connected through a π-conjugated bridge, are a common design strategy for creating molecules with large second-order NLO responses (hyperpolarizability, β). tandfonline.com

The study of these this compound-based azo dyes has revealed that they possess high nonlinear optical properties. tandfonline.comnih.gov The effects of the different acceptor and donor/acceptor groups on the absorption properties, thermal stability, and second-order NLO activity have been evaluated. tandfonline.com The presence of the this compound unit, in conjunction with other strong acceptor groups like a nitro group or a heterocyclic ring with a nitro group, has been shown to increase the hyperpolarizability of the azo dyes. tandfonline.com These findings demonstrate the potential of this compound as a key building block for the development of new, high-performance NLO materials. tandfonline.comnih.gov

Biological Activity and Mechanistic Insights of 4 Chlorothiazole and Its Analogs

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Streptococcus mutans, Pseudomonas aeruginosa, S. aureus)

Thiazole (B1198619) derivatives, including those with a 4-chloro substitution, have demonstrated a range of antibacterial activities. researchgate.net A study evaluating synthesized pyrazoles and their precursors, which included 4-chlorothiazole derivatives, showed broad-spectrum antimicrobial activity. researchgate.net Notably, these compounds exhibited maximum inhibition against Streptococcus mutans. researchgate.net

Calix nih.govpyrrole derivatives have also been investigated for their antibacterial properties against Staphylococcus aureus, Streptococcus mutans, and E. coli. ekb.eg The results indicated that these derivatives were effective against all three bacteria, with their inhibitory effects increasing with concentration. ekb.eg One particular calix nih.govpyrrole derivative demonstrated the most significant inhibition zones, reaching up to 19.5 mm for Staphylococcus aureus. ekb.eg

Furthermore, research into indolylbenzo[d]imidazole derivatives has revealed potent activity against staphylococci. mdpi.com Specifically, certain derivatives showed high activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as < 1 µg/mL. mdpi.com The introduction of a chlorine atom in some derivatives led to an increase in antistaphylococcal activity. mdpi.com

While direct studies on this compound against Pseudomonas aeruginosa are limited in the provided context, the broader class of thiazole derivatives is recognized for its antibacterial potential. researchgate.net For instance, some oral antiseptics have been tested against a panel of microorganisms including P. aeruginosa. univille.br

Table 1: Antibacterial Activity of this compound Analogs and Related Compounds

| Compound/Derivative Class | Target Bacteria | Observed Efficacy | Reference(s) |

|---|---|---|---|

| This compound-derived pyrazoles | Streptococcus mutans | Maximum inhibition activity | researchgate.net |

| Calix nih.govpyrrole derivatives | Staphylococcus aureus, Streptococcus mutans, E. coli | Good antibacterial activity, with inhibition zones up to 19.5 mm for S. aureus. | ekb.eg |

| Indolylbenzo[d]imidazole derivatives | S. aureus (including MRSA) | High activity with MIC < 1 µg/mL for some derivatives. | mdpi.com |

| Thiazole derivatives (general) | Bacteria | Recognized for antibacterial activity. | researchgate.net |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger, M. gypseum)

Derivatives of this compound and related heterocyclic structures have shown notable antifungal properties. Chalcone (B49325) derivatives, for instance, have been synthesized and screened for their antifungal activity. nih.govnih.gov While they showed no activity against Candida albicans and Aspergillus niger, significant efficacy was observed against the dermatophyte Microsporum gypseum. nih.govnih.gov In fact, a 4-chloro derivative of chalcone demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against M. gypseum. nih.govnih.gov

In another study, 3-azolyl-4-chromanone phenylhydrazones were evaluated for their in vitro antifungal activity. d-nb.info These compounds exhibited good antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum, with minimum inhibitory concentration (MIC) values below 16 μg/mL, comparable to the standard drug fluconazole. d-nb.info

Furthermore, indolylbenzo[d]imidazole derivatives have also been investigated. mdpi.com One such compound, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also demonstrated a low MIC of 3.9 µg/mL against the same fungal pathogen. mdpi.com

Table 2: Antifungal Activity of this compound Analogs and Related Compounds

| Compound/Derivative Class | Target Fungi | Observed Efficacy | Reference(s) |

|---|---|---|---|

| 4-Chloro chalcone derivative | Microsporum gypseum | Superior activity compared to ketoconazole. | nih.govnih.gov |

| Chalcone derivatives | Candida albicans, Aspergillus niger | No activity observed. | nih.govnih.gov |

| 3-Azolyl-4-chromanone phenylhydrazones | Candida albicans, Microsporum gypseum | Good activity with MIC < 16 μg/mL. | d-nb.info |

| Indolylbenzo[d]imidazole derivatives | Candida albicans | Low MIC of 3.9 µg/mL for specific derivatives. | mdpi.com |

Antibiofilm Activity

The ability of this compound derivatives to inhibit biofilm formation has been a subject of investigation. In a study involving synthesized pyrazole (B372694) derivatives from this compound-5-carbaldehydes, one of the precursor compounds demonstrated the most potent antibiofilm activity against the three pathogens tested. researchgate.net

Research on halogenated indoles has also shed light on antibiofilm potential. frontiersin.org Specifically, 4-chloroindole (B13527) and 7-chloroindole (B1661978) were found to effectively inhibit biofilm formation by Vibrio parahaemolyticus. frontiersin.org At a concentration of 20 μg/mL, 4-chloroindole inhibited over 80% of biofilm formation. frontiersin.org Notably, 7-chloroindole was able to inhibit biofilm formation without significantly affecting the growth of planktonic cells. frontiersin.org

Furthermore, a study on indolylbenzo[d]imidazole derivatives showed that several compounds exhibited excellent antibiofilm activity, both by inhibiting the formation of new biofilms and by killing cells within mature biofilms. mdpi.com The development of marine-derived natural products and their synthetic analogs also represents a promising avenue for discovering new and effective antibiofilm agents against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.gov